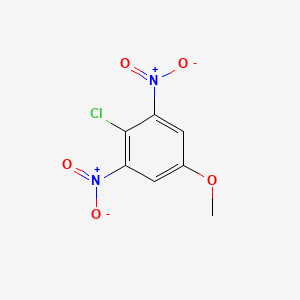

2-Chloro-5-methoxy-1,3-dinitro-benzene

Beschreibung

This arrangement creates a highly electron-deficient aromatic system due to the electron-withdrawing nature of the nitro groups, which influences its reactivity and applications. The compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of diamines via reduction (see for analogous nitro-to-amine reduction protocols).

Eigenschaften

CAS-Nummer |

10265-97-1 |

|---|---|

Molekularformel |

C7H5ClN2O5 |

Molekulargewicht |

232.58 g/mol |

IUPAC-Name |

2-chloro-5-methoxy-1,3-dinitrobenzene |

InChI |

InChI=1S/C7H5ClN2O5/c1-15-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,1H3 |

InChI-Schlüssel |

OMIBXXIIDXRBFF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Chlor-5-methoxy-1,3-dinitro-benzol erfolgt typischerweise durch Nitrierung von 2-Chlor-5-methoxy-benzol. Der Nitrierungsprozess wird mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure durchgeführt, die Nitrogruppen in den aromatischen Ring einführt. Die Reaktion ist stark exotherm und erfordert eine sorgfältige Temperaturkontrolle, um eine Zersetzung des Produkts zu vermeiden.

Industrielle Produktionsmethoden

In der industriellen Produktion erfolgt die Herstellung von 2-Chlor-5-methoxy-1,3-dinitro-benzol nach einem ähnlichen Nitrierungsprozess, allerdings in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Einsatz von kontinuierlichen Fließreaktoren und automatisierten Steuerungssystemen trägt dazu bei, die gewünschten Reaktionsparameter aufrechtzuerhalten und die Effizienz des Prozesses zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Chlor-5-methoxy-1,3-dinitro-benzol unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile aromatische Substitution: Das Vorhandensein von elektronenziehenden Nitrogruppen macht die Verbindung anfällig für nucleophile Angriffe, was zu Substitutionsreaktionen führt.

Reduktion: Die Nitrogruppen können mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu Aminogruppen reduziert werden.

Oxidation: Die Methoxygruppe kann unter starken oxidativen Bedingungen zu einer Carbonsäuregruppe oxidiert werden.

Häufige Reagenzien und Bedingungen

Nucleophile aromatische Substitution: Häufige Nucleophile sind Amine und Alkoxide. Die Reaktion wird typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF) durchgeführt.

Reduktion: Es werden Reduktionsmittel wie Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas oder Natriumborhydrid (NaBH4) verwendet.

Oxidation: Es werden starke Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) eingesetzt.

Hauptprodukte, die gebildet werden

Nucleophile aromatische Substitution: Substituierte Derivate, bei denen Nucleophile die Chlorgruppe ersetzen.

Reduktion: 2-Chlor-5-methoxy-1,3-diamino-benzol.

Oxidation: 2-Chlor-5-methoxy-1,3-dicarbonsäure.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-5-methoxy-1,3-dinitro-benzol beinhaltet seine Wechselwirkung mit Nucleophilen aufgrund des elektronenziehenden Charakters der Nitrogruppen. Diese Wechselwirkung erleichtert nucleophile aromatische Substitutionsreaktionen. Die Verbindung kann auch Reduktions- und Oxidationsreaktionen eingehen, wodurch ihre chemische Struktur und Eigenschaften verändert werden. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Art der interagierenden Spezies ab.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-methoxy-1,3-dinitro-benzene involves its interaction with nucleophiles due to the electron-withdrawing nature of the nitro groups. This interaction facilitates nucleophilic aromatic substitution reactions. The compound can also undergo reduction and oxidation reactions, altering its chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Reduction Behavior

- 2-Chloro-5-methoxy-1,3-dinitrobenzene: The presence of two nitro groups necessitates harsher reduction conditions (e.g., excess SnCl₂·2H₂O, prolonged reflux) compared to mono-nitro analogs like 4-chloro-3-nitroanisole.

- 4-Chloro-3-nitroanisole : Single nitro group allows faster reduction to amines (e.g., 5-fluorobenzene-1,2-diamine synthesis in ).

Electrophilic Substitution

- Nitro Group Directing Effects : In 2-chloro-5-methoxy-1,3-dinitrobenzene, the nitro groups at positions 1 and 3 strongly deactivate the ring, making further substitution challenging. By contrast, 1,3-dichloro-2-methoxy-4-nitrobenzene has a single nitro group at position 4, leaving positions 1 and 3 open for reactions like chlorination.

Research Findings and Trends

- Diamine Synthesis : demonstrates that nitro-to-amine reduction efficiency depends on substituent positions. For 2-chloro-5-methoxy-1,3-dinitrobenzene, dual nitro groups may require stepwise reduction to avoid side reactions.

- Crystallographic Studies : While focuses on a chloro-methoxy indoline dione, similar substituent arrangements in nitrobenzene derivatives could lead to distinct crystal packing behaviors due to steric and electronic differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.